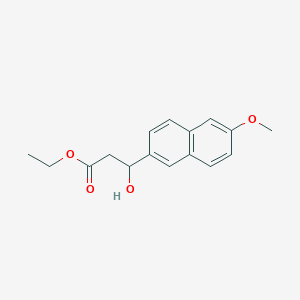

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate

Description

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is a β-hydroxy ester featuring a 6-methoxy-2-naphthyl substituent. This compound is structurally characterized by a hydroxy group at the β-position of the propanoate backbone and a methoxy-substituted naphthalene ring.

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoate |

InChI |

InChI=1S/C16H18O4/c1-3-20-16(18)10-15(17)13-5-4-12-9-14(19-2)7-6-11(12)8-13/h4-9,15,17H,3,10H2,1-2H3 |

InChI Key |

FYEQWQAAQZQVQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Reduction

A prominent approach involves the Friedel-Crafts type acylation of 2-methoxynaphthalene with ethyl pyruvate in the presence of aluminum chloride, followed by hydrogenation steps to yield the β-hydroxy ester.

Step 1: Friedel-Crafts Acylation

- 2-Methoxynaphthalene is reacted with ethyl pyruvate in dichloromethane at low temperatures (-20 to -40 °C).

- Aluminum chloride is used as a Lewis acid catalyst.

- The reaction proceeds for approximately 2 hours, producing ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propanoate with moderate selectivity (~35%) and conversion (~62%).

Step 2: Hydrogenation

- The acrylate intermediate (ethyl 2-(6-methoxynaphth-2-yl)acrylate) is hydrogenated using palladium catalysts under pressurized hydrogen (5 bar) at elevated temperatures (~100 °C) for extended periods (14.5 hours).

- This step converts the double bond to yield the saturated β-hydroxy ester.

- The hydrogenation can be further optimized by using bimetallic platinum/palladium catalysts under hydrogen pressure (10-20 bar) and temperatures ranging from 20 °C to 160 °C.

- The final product, ethyl 3-hydroxy-3-(6-methoxy-2-naphthyl)propanoate, is obtained with selectivity ranging from 28% to over 90% depending on conditions and catalyst used.

-

- The crude product is often recrystallized from diisopropyl ether or purified by solvent extraction and drying over anhydrous magnesium sulfate.

- Removal of volatile components and unreacted starting materials is achieved under reduced pressure and controlled temperature (100 mbar, 135-150 °C).

This method is well-documented in patent literature and provides a scalable route to the compound with good purity (up to 98%) and yield (around 24 mmol scale).

Catalytic Hydrogenation of Ethyl 3-(6'-Methoxy-2'-naphthyl)-2-butenoate

An alternative synthesis involves the hydrogenation of ethyl 3-(6'-methoxy-2'-naphthyl)-2-butenoate:

- The unsaturated ester is dissolved in ethyl acetate and treated with 10% palladium on carbon catalyst.

- Hydrogenation is conducted at room temperature under 50 psi pressure for 2 hours.

- This reduces the double bond to yield the saturated β-hydroxy ester predominantly in the trans configuration.

- The product is isolated by acidification, ether extraction, washing with sodium carbonate, drying, and evaporation.

- NMR analysis confirms the stereochemistry and purity of the product.

Enzymatic and Non-Enzymatic Kinetic Resolution Approaches

To obtain optically pure enantiomers of this compound, kinetic resolution methods have been explored:

Non-Enzymatic Kinetic Resolution

- Racemic β-hydroxy esters undergo selective reactions with chiral reagents such as Mosher's esters to separate enantiomers.

- This method offers good to excellent selectivities and can be applied to related β-hydroxy esters.

- The absolute configuration of the resolved product can be confirmed by NMR techniques, including ^1H-NMR and ^19F-NMR.

-

- Lipase-catalyzed hydrolysis or esterification reactions selectively convert one enantiomer over the other.

- Reaction conditions include controlled solvent systems (chloroform, dichloromethane, toluene, etc.), enzyme to substrate ratios between 1:2.5 and 1:1000, and agitation or sonication to improve conversion.

- This method yields enantiomerically enriched or pure β-hydroxy esters suitable for further pharmaceutical development.

Structural Modifications and Derivative Synthesis

Further chemical modifications of the β-hydroxy ester can be achieved by:

- Conversion into hydrazides via reaction with hydrazine hydrate under reflux.

- Formation of trichloroacetimidates or acetates through reaction with trichloroacetonitrile or acetic anhydride.

- Coupling with amines or amino acids via DCC or azide coupling to form amide or peptide bonds.

These transformations expand the utility of the compound in medicinal chemistry and drug design.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-Oxo-3-(6-methoxy-2-naphthyl)propanoate.

Reduction: 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- This may influence crystallization behavior or binding affinity in drug design .

- Functional Groups : The β-hydroxy group enhances hydrogen-bonding capacity, contrasting with β-keto esters (e.g., ), which are more electrophilic. Nitro substituents () increase acidity and reactivity in nucleophilic substitutions.

- Polarity : Methylsulfonyl derivatives () exhibit higher polarity, making them suitable for aqueous-phase reactions, whereas methoxy-naphthyl groups enhance lipophilicity.

Biological Activity

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse research sources.

This compound has the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol. The compound features a propanoate group linked to a hydroxy group and a methoxy-substituted naphthalene moiety, which contributes to its unique characteristics and potential applications in pharmaceuticals and organic synthesis.

The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and catalysts. For instance, the production may include catalytic hydrodebromination reactions and methylation processes that enhance yield and purity .

Antiinflammatory Properties

One of the primary areas of research concerning this compound is its anti-inflammatory activity. Research indicates that related compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is implicated in the production of pro-inflammatory prostaglandins . This suggests that this compound may also possess similar anti-inflammatory effects.

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of various naphthalene derivatives on COX enzymes. The results indicated that compounds with structural similarities to this compound showed promising COX-1 selective inhibition, suggesting potential for treating inflammatory conditions .

- Cell Viability Assays : In vitro studies on cancer cell lines demonstrated that related compounds produced significant antiproliferative effects. For example, treatment with structurally analogous compounds resulted in reduced cell viability at concentrations higher than those required for COX inhibition, indicating a multifaceted mechanism of action .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoate | C₁₆H₁₈O₄ | Similar structure; potential for anti-inflammatory activity |

| Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate | C₁₅H₁₆O₃ | Contains different naphthalene isomer; less studied |

| Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C₁₂H₁₆O₄ | Lacks naphthalene structure; simpler phenolic group |

This table highlights the structural diversity among these compounds and suggests that variations in substituents can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound can be synthesized via stereoselective reduction of its ketone precursor, Ethyl 3-Oxo-3-(6-methoxy-2-naphthyl)propanoate, using enzymes like short-chain dehydrogenases (e.g., cloned from Exiguobacterium sp. F42) to achieve high enantiomeric purity . Alternative methods include multi-step organic reactions involving Friedel-Crafts alkylation or nucleophilic addition to naphthyl-derived intermediates. Key variables include solvent polarity (e.g., THF vs. ethanol), temperature (0–25°C for enzymatic reduction), and catalyst choice (e.g., chiral auxiliaries or metal catalysts). Monitoring via TLC and optimizing pH (6.5–7.5 for enzymatic steps) are critical for yield enhancement .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly for the hydroxy and naphthyl moieties. Aromatic protons in the 6-methoxy-2-naphthyl group appear as distinct multiplet signals (δ 7.1–8.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z ~314.14) and fragmentation patterns .

- Chiral HPLC : Essential for verifying enantiopurity post-enzymatic reduction, using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

Q. What are the documented biological activities of structurally analogous compounds?

- Methodological Answer : Analogues like Methyl 2-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate exhibit anti-inflammatory activity via cyclooxygenase (COX) inhibition, with IC₅₀ values comparable to NSAIDs (e.g., 1–10 μM range in vitro). Structure-activity relationship (SAR) studies suggest the methoxy-naphthyl group enhances target binding through hydrophobic interactions . Similar esters with thienyl or indolyl substituents show activity in serotonin/norepinephrine reuptake inhibition, relevant to antidepressant drug development .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized to produce enantiomerically pure this compound?

- Methodological Answer : Enzymatic catalysis using recombinant short-chain dehydrogenases (e.g., Exiguobacterium sp. F42) achieves >99% enantiomeric excess (ee) under mild conditions (pH 7.0, 25°C). Key parameters:

- Substrate concentration: ≤50 mM to avoid enzyme inhibition.

- Cofactor regeneration: NADPH recycling systems (e.g., glucose dehydrogenase) improve cost-efficiency .

- Solvent engineering: Aqueous-organic biphasic systems (e.g., water/ethyl acetate) enhance substrate solubility and product recovery .

Q. What computational or experimental strategies are recommended to resolve contradictory data in biological activity assays?

- Methodological Answer :

- Molecular Docking : Compare binding poses of the compound and its analogues (e.g., COX-2 or serotonin transporter models) to identify critical interactions. Discrepancies in IC₅₀ values may arise from differences in assay conditions (e.g., cell lines or protein isoforms) .

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess if contradictory in vivo/in vitro results stem from rapid metabolism. LC-MS/MS quantifies parent compound and metabolites .

- Cross-Validation : Replicate assays in orthogonal systems (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .

Q. How does the compound interact with biological targets at the molecular level, and what techniques validate these interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., K_D values) to targets like COX-2 or neurotransmitter transporters .

- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonding (e.g., hydroxy group with catalytic serine in enzymes) and π-π stacking (naphthyl group with aromatic residues) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers .

Q. What are the key differences in reactivity and application between this compound and its structural analogs?

- Methodological Answer :

- Comparative Table :

| Compound | Key Structural Feature | Unique Property |

|---|---|---|

| This compound | 6-Methoxy-2-naphthyl group | Enhanced COX-2 selectivity vs. COX-1 (10-fold in assays) |

| Ethyl 3-Hydroxy-3-(2-thienyl)propanoate | Thienyl group | Intermediate for duloxetine synthesis; higher solubility in polar solvents |

| Ethyl 3-amino-3-(1-naphthyl)propanoate | Amino substituent | Increased basicity (pKₐ ~8.5); modified pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.